三(氟化硼)(3,4-二氟苯基)钾

描述

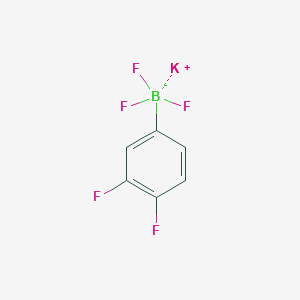

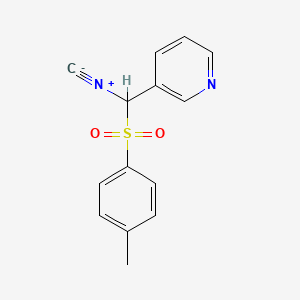

Potassium (3,4-difluorophenyl)trifluoroborate is a type of organoboron reagent . It is a solid substance that is typically stored at room temperature in an inert atmosphere . The compound has a molecular weight of 219.99 .

Molecular Structure Analysis

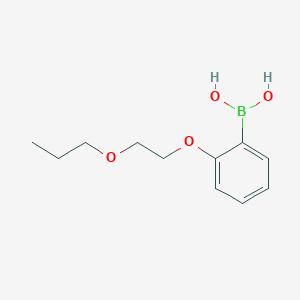

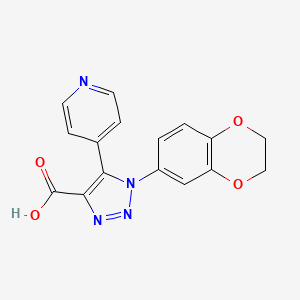

The molecular formula of Potassium (3,4-difluorophenyl)trifluoroborate is C6H3BF5K . The InChI code for this compound is 1S/C6H3BCl2F3.K/c8-5-2-1-4 (3-6 (5)9)7 (10,11)12;/h1-3H;/q-1;+1 .Chemical Reactions Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are often employed in the Suzuki-Miyaura cross-coupling reaction, which is one of the most powerful means to effect this type of transformation .Physical And Chemical Properties Analysis

Potassium (3,4-difluorophenyl)trifluoroborate is a solid substance that is typically stored at room temperature in an inert atmosphere . The compound has a molecular weight of 219.99 .科学研究应用

合成与表征

- 合成工艺:三(氟化硼)(3,4-二氟苯基)钾的相关化合物双(三氟甲基)氨基三氟化硼钾,是使用全氟氮丙烯、氟化钾和三氟化硼在乙腈中合成的。它使用核磁共振和红外光谱进行了表征 (Pawelke,1988)。

催化与化学反应

- 氢化工艺:以高纯度实现了钯催化的三(氟化硼)(3,3,3-三氟丙-1-炔-1-基)钾氢化,提供了乙烯基硼酸酯的 Z 或 E 异构体。这证明了该化合物在选择性化学转化中的效用 (Ramachandran 和 Mitsuhashi,2015)。

- 铃木交叉偶联:使用三氟化硼钾烯基与芳基或烯基卤化物的铃木交叉偶联反应已成功进行,显示了三氟化硼钾在促进这些重要的有机反应中所起的作用 (Molander 和 Rivero,2002)。

有机三氟硼酸酯的合成

- 有机三氟硼酸酯的合成:已经报道了各种有机三氟硼酸酯的制备,包括带有 1,2,3-三唑部分的那些。这些源自三氟化硼钾的化合物对于现代合成化学至关重要 (Kim 等人,2013)。

- 官能化有机三氟硼酸酯:通过亲核取代反应合成了叠氮烷基三氟化硼钾,证明了三氟化硼钾在生产官能化有机化合物中的多功能性 (Molander 和 Ham,2006)。

工业应用

- 工业规模生产:已经开发出改进的三(氟化硼)(三氟甲基)钾合成方法,突出了这些化合物的可扩展性和工业适用性 (Molander 和 Hoag,2003)。

作用机制

Target of Action

Potassium (3,4-difluorophenyl)trifluoroborate is a type of organotrifluoroborate . Organotrifluoroborates are strong nucleophiles and react with electrophiles . The primary targets of this compound are therefore electrophiles, which are electron-deficient atoms or molecules.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution . In this reaction, the nucleophilic organotrifluoroborate donates an electron pair to an electrophilic atom, forming a new bond and displacing a leaving group .

Biochemical Pathways

The main biochemical pathway involved in the action of Potassium (3,4-difluorophenyl)trifluoroborate is the cross-coupling reaction . This reaction is often catalyzed by transition metals such as copper, rhodium, nickel, or palladium . The downstream effects of this pathway include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Pharmacokinetics

Organotrifluoroborates are generally stable towards many side reactions, which may make them more favorable than boronic acids

Result of Action

The primary result of the action of Potassium (3,4-difluorophenyl)trifluoroborate is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on the specific molecules synthesized .

Action Environment

The action of Potassium (3,4-difluorophenyl)trifluoroborate can be influenced by various environmental factors. For example, the compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes. Additionally, the compound’s reactivity may be affected by the presence of transition metal catalysts .

未来方向

属性

IUPAC Name |

potassium;(3,4-difluorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BF5.K/c8-5-2-1-4(3-6(5)9)7(10,11)12;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOVLBYHLJEFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C=C1)F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BF5K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682505 | |

| Record name | Potassium (3,4-difluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1033592-49-2 | |

| Record name | Potassium (3,4-difluorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1422076.png)

![5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422085.png)